molecular formula C7H8ClN3O B11770550 7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride

7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride

Cat. No.: B11770550
M. Wt: 185.61 g/mol
InChI Key: ZRDKSKHSAFQAFF-UHFFFAOYSA-N
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Description

7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride (CAS 2202503-13-5) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its core structure, the 1H-pyrrolo[2,3-c]pyridine, serves as a privileged scaffold for designing novel bioactive molecules. Research has identified this chemical class as a promising lead for developing potent Potassium-Competitive Acid Blockers (P-CABs) . These compounds inhibit gastric H+/K+-ATPase through a different mode of action from proton pump inhibitors, showing potential for treating acid-related diseases like gastroesophageal reflux disease (GERD) . Furthermore, related carboxamide derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold have been explored as novel, allosteric antagonists for the metabotropic glutamate receptor 5 (mGluR5) , indicating its utility in neuroscience research. The compound's structure allows for strategic functionalization at multiple positions, enabling researchers to fine-tune physico-chemical parameters and explore diverse structure-activity relationships . With a molecular formula of C7H8ClN3O and a molecular weight of 185.61 g/mol , it is supplied as a hydrochloride salt to enhance stability. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet for proper handling and storage information, which recommends storage under an inert atmosphere at room temperature .

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

7-amino-1,3-dihydropyrrolo[2,3-c]pyridin-2-one;hydrochloride

InChI

InChI=1S/C7H7N3O.ClH/c8-7-6-4(1-2-9-7)3-5(11)10-6;/h1-2H,3H2,(H2,8,9)(H,10,11);1H

InChI Key

ZRDKSKHSAFQAFF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=NC=C2)N)NC1=O.Cl

Origin of Product

United States

Preparation Methods

Precursor-Based Cyclization

Cyclocondensation of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds offers a direct route to the pyrrolo[2,3-c]pyridine core. For example, reacting 3-aminopyridine-4-carboxylate with acetylenedicarboxylate under acidic conditions generates the bicyclic framework, which is subsequently functionalized at the 7-position. This method, however, requires precise control of reaction stoichiometry to avoid polycyclization byproducts.

Cross-Coupling and Functionalization

Suzuki–Miyaura Coupling

Palladium-catalyzed cross-coupling reactions enable selective introduction of aryl or heteroaryl groups. For instance, 5-bromo-7-azaindole undergoes Suzuki coupling with phenylboronic acid using Pd(dppf)Cl₂ and K₂CO₃ in dioxane/water, affording 5-aryl derivatives. Adapting this method to a 2-iodo-4-chloropyrrolopyridine intermediate allows chemoselective functionalization at the 7-position before amination.

Buchwald–Hartwig Amination

Installation of the amino group via Buchwald–Hartwig amination is a critical step. A 2-iodo-4-chloropyrrolopyridine intermediate reacts with secondary amines in the presence of Pd₂(dba)₃ and Xantphos, yielding 4-aminopyrrolopyridines. Masking the pyrrole nitrogen with a SEM (trimethylsilylethoxymethyl) group prevents undesired side reactions during this step.

Protecting Group Strategies

SEM Protection/Deprotection

The SEM group is widely used to protect the pyrrole nitrogen during functionalization. Deprotection involves sequential treatment with trifluoroacetic acid (TFA) and aqueous base, though formaldehyde release during this step can lead to tricyclic byproducts (e.g., eight-membered 7-azaindoles). Optimizing the TFA concentration and reaction time minimizes these side reactions.

Tosyl Protection

Tosyl chloride protects primary amines during bromination or nitration steps. For example, tosylation of 3-bromo-7-azaindole facilitates subsequent Suzuki coupling without competing amine participation. Deprotection is achieved via hydrolysis under basic conditions.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The target compound exhibits characteristic signals for the pyrrolopyridine core (δ 6.5–7.2 ppm) and the hydrochloride salt (broad singlet at δ 8.5–9.0 ppm for NH₃⁺).

  • IR Spectroscopy : Stretching frequencies at 1660–1750 cm⁻¹ confirm carbonyl groups, while N–H stretches (3300–3500 cm⁻¹) verify the amino group.

  • Mass Spectrometry : ESI-MS typically shows a molecular ion peak at m/z 185.61 for the free base, with a +35 isotopic cluster indicating the hydrochloride salt.

Purity Assessment

HPLC methods using C18 columns (MeCN/H₂O with 0.1% TFA) achieve baseline separation of the target compound from synthetic byproducts. Purity ≥95% is routinely obtained after recrystallization from ethanol/water mixtures.

Challenges and Optimization

Regioselectivity in Ring Formation

Competing cyclization pathways often lead to isomeric byproducts. Employing directing groups (e.g., nitro or methoxy substituents) on the pyridine ring enhances regioselectivity during cyclocondensation.

Amino Group Installation

Direct nitration/reduction sequences face limitations due to the electron-deficient pyrrolopyridine core. Instead, palladium-catalyzed amination or nucleophilic substitution with ammonia under high-pressure conditions proves more effective .

Chemical Reactions Analysis

Types of Reactions

7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl or aryl groups to the amino moiety .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H7N3O·HCl
  • Molecular Weight : 175.60 g/mol
  • IUPAC Name : 7-amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride

The compound features a pyrrolo[2,3-c]pyridine core, which is known for its ability to interact with various biological targets. Its structural attributes contribute to its effectiveness as a pharmacological agent.

Antitumor Activity

Recent studies have highlighted the potential of derivatives of this compound in cancer treatment. For instance, a series of pyrrolo[3,2-c]pyridine derivatives were synthesized and evaluated for their antitumor activity against several cancer cell lines, including HeLa and MCF-7. One derivative demonstrated IC50 values ranging from 0.12 to 0.21 μM, indicating potent antitumor effects by disrupting tubulin polymerization and inducing apoptosis .

Inhibition of Focal Adhesion Kinase

The compound has been explored as a focal adhesion kinase inhibitor, which plays a crucial role in cancer metastasis and progression. The synthesis of highly substituted derivatives has shown promising results in inhibiting this kinase, potentially leading to the development of new cancer therapeutics .

Neurological Applications

Pyrrolo[3,4-c]pyridines, related to the compound , have been investigated for their neuroprotective properties. These compounds have shown potential in treating diseases affecting the nervous system by modulating neurotransmitter systems .

Case Study 1: Antitumor Efficacy

In a study focusing on the synthesis of pyrrolo[3,2-c]pyridine derivatives, researchers found that certain compounds exhibited significant inhibition of cancer cell growth through mechanisms involving cell cycle arrest and apoptosis induction. The most effective compound was noted for its ability to disrupt microtubule dynamics at low concentrations .

Case Study 2: Focal Adhesion Kinase Inhibition

A fragment-based drug discovery approach led to the identification of new inhibitors targeting focal adhesion kinase using derivatives of this compound. These inhibitors showed a promising profile for further development into lead compounds for cancer therapy .

Data Table: Summary of Biological Activities

ActivityCompound/DerivativeIC50 Value (μM)Mechanism of Action
AntitumorPyrrolo[3,2-c]pyridine derivative0.12 - 0.21Tubulin polymerization inhibition
Focal Adhesion Kinase InhibitionPyrrolo derivativeNot specifiedDisruption of focal adhesion signaling
NeuroprotectiveRelated pyrrolo derivativeNot specifiedModulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of 7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Substituent Variations

The pyrrolo[2,3-c]pyridine scaffold is highly modifiable. Key analogs include:

Compound Name Substituent(s) Core Structure Key Features
7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one HCl 7-NH₂, HCl salt Pyrrolo[2,3-c]pyridine Enhanced solubility, bioactive potential
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-Cl, 2-COOH Pyrrolo[2,3-c]pyridine Electron-withdrawing Cl; lower yield (71%)
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-OCH₃, 2-COOH Pyrrolo[2,3-c]pyridine Electron-donating OCH₃; higher yield (80%)
7-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one 7-Br Pyrrolo[2,3-c]pyridine Bulky Br substituent; 98% purity
5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one 5-Br Pyrrolo[2,3-c]pyridine High density (1.8 g/cm³); m.p. N/A

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., -OCH₃, -NH₂) may improve synthetic yields compared to electron-withdrawing groups (e.g., -Cl) .
  • Positional Influence : Substituents at the 5- or 7-position alter steric and electronic profiles, impacting reactivity and biological interactions.

Physicochemical Properties

Compound Name Molecular Weight Solubility (HCl salt) Purity
7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one HCl ~215.6* High (due to HCl) N/A
5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one 213.03 Moderate 98%
Rac-(3aS,7aR)-hexahydrooxazolo derivative HCl 178.62 High (due to HCl) 95%

*Estimated based on analogs. The hydrochloride salt improves aqueous solubility, a critical factor for drug candidates .

Commercial Availability and Pricing

Comparative

Compound Name Price (1g) Vendor
5-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one €185.00 CymitQuimica
7-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Inquiry-based CymitQuimica
Hexahydrooxazolo derivative HCl Inquiry-based CymitQuimica

Biological Activity

7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride (CAS: 2202503-13-5) is a compound of interest due to its potential biological activities, particularly as an inhibitor in various signaling pathways associated with cancer and other diseases. This article reviews the biological activity of this compound, synthesizing findings from recent research studies, including case studies and relevant data tables.

Chemical Structure and Properties

This compound features a pyrrolo-pyridine core structure that is known for its versatility in medicinal chemistry. Its molecular formula is C8H8ClN3O, and it exhibits properties that make it suitable for further pharmacological exploration, particularly in targeting fibroblast growth factor receptors (FGFRs) and other related pathways.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Research indicates that derivatives of pyrrolo[2,3-c]pyridine compounds, including 7-amino derivatives, show significant inhibitory activity against FGFRs. FGFRs play a crucial role in tumor growth and metastasis. A study reported that certain pyrrolo[2,3-b]pyridine derivatives exhibited IC50 values in the nanomolar range against FGFR1, FGFR2, and FGFR3, indicating potent inhibitory effects that can lead to reduced cell proliferation and increased apoptosis in cancer cell lines .

Table 1: FGFR Inhibition Potency of Pyrrolo Derivatives

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
Compound A7925
Compound B1.9Not reportedNot reported

Antiproliferative Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, a derivative showed significant antiproliferative effects against breast cancer cells (4T1), leading to decreased migration and invasion capabilities . This suggests its potential as a therapeutic agent in oncology.

Case Studies

One notable case study involved the administration of a related compound in animal models where it was observed to significantly reduce tumor sizes by targeting the FGFR pathway. The study highlighted the compound's ability to induce apoptosis in malignant cells while sparing normal cells from cytotoxic effects. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Metabolic Stability and Solubility

The metabolic stability of pyrrolo derivatives is a critical factor influencing their therapeutic potential. Research has shown that modifications to the core structure can enhance solubility while maintaining biological activity. For example, the incorporation of polar functional groups improved aqueous solubility but required careful balancing to retain antiparasitic activity and metabolic stability .

Table 2: Solubility and Stability Data for Pyrrolo Derivatives

CompoundAqueous Solubility (μM)Metabolic Stability (CL int μL/min/mg)
Compound A1570
Compound B>1042

Q & A

Q. What synthetic routes are effective for preparing 7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthetic pathways often involve multi-step reactions, such as cyclization of substituted pyridine precursors or functionalization of pyrrolo-pyridine cores. For example, analogous compounds (e.g., pyrrolo-pyrimidines) were synthesized using acetylacetone derivatives under reflux with NaOH, achieving yields >70% . Optimization includes adjusting reaction temperatures (e.g., 0–50°C for HCl salt formation) and solvent selection (e.g., absolute ethanol for improved solubility) . Monitoring intermediates via TLC or HPLC is critical to minimize side products.

Q. How can researchers confirm the purity and structural integrity of the compound?

Methodological Answer: Purity is validated via elemental analysis (C, H, N content matching theoretical values ), HPLC (≥95% purity), and melting point determination (e.g., >300°C for thermally stable analogs ). Structural confirmation requires <sup>1</sup>H NMR (e.g., characteristic shifts for amino and pyrrolidine protons at δ 6.28–9.39 ppm ) and IR spectroscopy (e.g., NH stretches at ~3300 cm⁻¹ and carbonyl peaks at ~1700 cm⁻¹ ). Mass spectrometry (MS) can confirm molecular ion peaks .

Q. What solvent systems are suitable for recrystallizing the compound?

Methodological Answer: Hydrochloride salts often require polar protic solvents. For example, aqueous HCl (1.0 M) was used to dissolve a related pyrrolo-pyrimidine hydrochloride, followed by heating to 50°C to achieve a clear solution and subsequent cooling for crystallization . Ethanol-water mixtures are also effective for removing impurities while maintaining salt stability .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the compound’s stability and solubility in biological assays?

Methodological Answer: The hydrochloride salt enhances aqueous solubility, critical for in vitro assays, but may reduce stability under basic conditions. For example, analogs with HCl counterions showed improved dissolution in PBS (pH 7.4) but required storage at –20°C to prevent hydrolysis . Stability studies should include pH-dependent degradation kinetics (e.g., HPLC monitoring over 24–72 hours) and lyophilization to extend shelf life.

Q. What strategies address low yields in multi-step syntheses of pyrrolo-pyridine derivatives?

Methodological Answer: Low yields often arise from unstable intermediates or competing side reactions. Strategies include:

  • Protecting group chemistry : Temporarily shielding reactive amino groups during cyclization .
  • Catalytic optimization : Using Pd catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Stepwise temperature control : Gradual heating (e.g., 0°C → 50°C) to stabilize intermediates during HCl salt formation .
    Yields for related compounds improved from ~50% to >80% using these approaches .

Q. How can researchers resolve contradictions in spectral data across studies (e.g., NMR shifts)?

Methodological Answer: Discrepancies in NMR data may arise from solvent effects, salt forms, or tautomerism. For example, DMSO-d6 versus CDCl3 can shift NH proton signals by 0.5–1.0 ppm . To standardize reporting:

  • Use internal references (e.g., TMS).
  • Validate assignments with 2D NMR (COSY, HSQC).
  • Compare with structurally confirmed analogs (e.g., 5-chloro-pyrrolo-pyridine derivatives ).

Q. What functionalization strategies enable SAR studies of the pyrrolo-pyridine core?

Methodological Answer: Key modifications include:

  • Electrophilic substitution : Chlorination at the 4-position using POCl3.
  • Cross-coupling : Introducing aryl/heteroaryl groups via Buchwald-Hartwig amination .
  • Carboxylic acid derivatization : Converting carboxylates to amides for enhanced bioavailability .
    For example, 7-methyl analogs showed improved kinase inhibition in bioassays .

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